molecular formula C7H6Br2FN B1410829 2,4-Dibromo-5-fluorobenzylamine CAS No. 1804933-03-6

2,4-Dibromo-5-fluorobenzylamine

Cat. No. B1410829
CAS RN: 1804933-03-6
M. Wt: 282.94 g/mol
InChI Key: DSASPWWWJGFDDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2,4-dibromo-5-fluorobenzonitrile, has been reported . It was synthesized for the first time with an 81.5% yield . This compound may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, the intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Difluorobenzylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

(2,4-dibromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSASPWWWJGFDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-fluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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